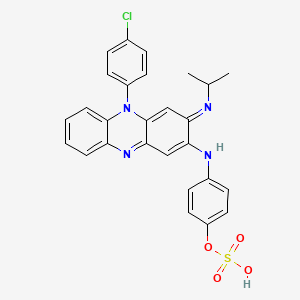

Clofazimine hydrogen-sulfate

Description

Historical Context of Clofazimine (B1669197) Discovery and Early Research Trajectories

The story of clofazimine, initially designated as B663, began in 1954 at Trinity College, Dublin, where a team of scientists led by Vincent Barry first synthesized it. acs.orgwikipedia.org The initial goal was to develop a new anti-tuberculosis agent. acs.orgmdpi.com However, early studies in primates and humans showed it to be less effective for this purpose than desired. mdpi.comfrontiersin.org

A pivotal turn in its research trajectory occurred in 1959 when researcher Y. T. Chang discovered its efficacy against Mycobacterium leprae, the causative agent of leprosy. acs.orgwikipedia.org This discovery shifted the research focus, and following clinical trials in the 1960s, it was launched as a treatment for leprosy in 1969. wikipedia.orgacs.org Early research also noted its anti-inflammatory properties. up.ac.zapediatriconcall.com

Initial investigations into its mechanism of action were varied. Some of the early proposed mechanisms included:

Intercalation with bacterial DNA: It was suggested that clofazimine binds to the guanine (B1146940) bases of bacterial DNA, disrupting its template function and inhibiting bacterial proliferation. wikipedia.orgnih.gov

Increased phospholipase A2 activity: Another hypothesis was that it increases the activity of bacterial phospholipase A2, leading to the accumulation of toxic lysophospholipids. wikipedia.orgnih.gov

Despite being overshadowed by other newly discovered tuberculosis drugs at the time, such as pyrazinamide (B1679903) and ethambutol, its unique properties ensured its continued, albeit initially narrow, clinical use. mdpi.com

Academic Significance of Clofazimine within Contemporary Chemical Biology

Clofazimine's significance in modern chemical biology extends far beyond its historical use. Its complex mode of action, which is still not fully elucidated, makes it a valuable tool for studying various biological processes. drugbank.comfrontiersin.org

Membrane-Directed Activity: A primary area of contemporary research focuses on its membrane-directed activity. drugbank.com It is understood that clofazimine, due to its high lipophilicity, deposits in fatty tissues and the reticuloendothelial system. drugbank.com It is thought to exert its antimicrobial effects by disrupting the bacterial outer membrane. drugbank.com

Generation of Reactive Oxygen Species (ROS): A key aspect of its proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818). drugbank.comoup.com This is thought to occur via redox cycling. drugbank.com However, the precise role and contribution of ROS to its bactericidal effects remain a subject of debate and active investigation. sciencenews.org

Ion Transporter Inhibition: There is growing evidence that clofazimine may also interfere with bacterial ion transporters, including potassium transporters. drugbank.comup.ac.za This represents a significant area of research for understanding its broad-spectrum activities.

Anti-Inflammatory and Immunosuppressive Effects: Clofazimine exhibits notable anti-inflammatory and immunosuppressive properties. up.ac.zawikipedia.org Research has shown that it can inhibit T-lymphocyte activation and proliferation. drugbank.com A specific mechanism identified is the blocking of the Kv1.3 potassium channel in human T cells, which is crucial for their activation. wikipedia.org This has opened up avenues for investigating its potential in autoimmune diseases. up.ac.zawikipedia.org

Drug Repurposing: Clofazimine is a prime example of drug repurposing. nih.gov Initially for tuberculosis and then leprosy, it is now being investigated for multidrug-resistant tuberculosis (MDR-TB) and even as an anticancer agent. nih.govfrontiersin.org Its activity against the oncogenic Wnt signaling pathway has emerged as a promising area of cancer research. nih.gov

Current Research Imperatives and Unresolved Questions Regarding Clofazimine's Fundamental Actions

Despite decades of research, several fundamental questions about clofazimine's actions remain unanswered, driving current research imperatives.

Elucidating the Definitive Mechanism of Action: While several mechanisms have been proposed, a definitive and universally accepted model of how clofazimine exerts its multifaceted effects is still lacking. drugbank.comfrontiersin.org The relative contributions of DNA binding, ROS generation, membrane disruption, and ion transporter inhibition are yet to be fully understood. drugbank.comwikipedia.orgnih.govoup.com

The Role of Reactive Oxygen Species: The "ROS model" of antibiotic killing, which suggests that bactericidal antibiotics induce a common downstream pathway involving the generation of toxic reactive oxygen species, is a topic of significant debate. sciencenews.org While some studies support the role of ROS in clofazimine's activity, others present conflicting data, indicating that this area requires further rigorous investigation. sciencenews.org

Interaction with Mycobacterial Iron Homeostasis: Recent research suggests a complex interplay between clofazimine and mycobacterial iron metabolism. frontiersin.org Studies have shown that exposure to clofazimine induces genes involved in mycobactin (B74219) synthesis and transport, which are typically associated with low iron conditions. frontiersin.org Understanding how mycobactin utilization influences clofazimine's efficacy is a key unresolved question. frontiersin.org

Mechanisms of Resistance: The genetic basis of clofazimine resistance is not fully understood. frontiersin.orgfrontiersin.org While mutations in certain genes have been identified in resistant strains, a comprehensive picture of the resistance mechanisms is needed to ensure its long-term effectiveness. frontiersin.org

Structure-Activity Relationship: Further investigation into the structure-activity relationship of clofazimine and its analogues is crucial. tandfonline.com Understanding how modifications to its chemical structure affect its biological and chemical properties can lead to the development of more potent and specific therapeutic agents. tandfonline.com

Unraveling Pathogenesis in Different Diseases: While clofazimine has shown efficacy in various granulomatous and inflammatory conditions, there are still unanswered questions about the pathogenesis of these diseases and the specific drivers of inflammation that clofazimine targets in different patient subgroups. researchgate.net

| Research Area | Key Unresolved Questions |

| Mechanism of Action | What is the primary mode of bactericidal action? What is the interplay between DNA binding, ROS generation, and membrane disruption? drugbank.comwikipedia.orgnih.govoup.com |

| Reactive Oxygen Species | To what extent do reactive oxygen species contribute to the lethal effects of clofazimine? sciencenews.org |

| Iron Homeostasis | How does the interaction with mycobactin and iron metabolism affect clofazimine's activity? frontiersin.org |

| Drug Resistance | What are the complete genetic and molecular mechanisms underlying clofazimine resistance? frontiersin.orgfrontiersin.org |

| Structure-Activity | How can the chemical structure of clofazimine be modified to enhance its therapeutic properties? tandfonline.com |

| Disease Pathogenesis | What are the specific inflammatory pathways that clofazimine modulates in various diseases? researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

190319-58-5 |

|---|---|

Molecular Formula |

C27H23ClN4O4S |

Molecular Weight |

535 g/mol |

IUPAC Name |

[4-[[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]amino]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C27H23ClN4O4S/c1-17(2)29-24-16-27-25(15-23(24)30-19-9-13-21(14-10-19)36-37(33,34)35)31-22-5-3-4-6-26(22)32(27)20-11-7-18(28)8-12-20/h3-17,30H,1-2H3,(H,33,34,35) |

InChI Key |

YRJSPGQHSGHYAX-UHFFFAOYSA-N |

SMILES |

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)OS(=O)(=O)O |

Canonical SMILES |

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Clofazimine

Established Synthetic Pathways for Clofazimine (B1669197) Core Structure

The synthesis of clofazimine is a multi-step process that begins with the construction of key precursors, followed by the formation of the central phenazine (B1670421) ring system.

The established synthesis of clofazimine typically starts from readily available materials such as p-chloroaniline and a substituted nitrobenzene. A common pathway involves the condensation reaction between o-fluoronitrobenzene and p-chloroaniline, using an organic base as a catalyst, to yield the intermediate N-(4-chlorophenyl)-2-nitro-1-aniline. google.comgoogle.com This condensation is a critical step in forming the initial C-N bond that links the two aromatic rings.

Following the condensation, the nitro group of N-(4-chlorophenyl)-2-nitro-1-aniline is reduced to an amine. This reduction is often achieved through catalytic hydrogenation, for instance, using metallic nickel as the catalyst in an organic solvent, to produce the key diamine intermediate, N-(4-chlorophenyl)-1,2-phenylenediamine. google.com This intermediate contains the necessary aniline (B41778) moieties that will undergo cyclization to form the phenazine core. An alternative approach involves starting with p-chloroaniline and 1-fluoro-2-nitrobenzene (B31998) to arrive at the same diamine intermediate. acs.org

The formation of the characteristic tricyclic phenazine core is the defining step in clofazimine synthesis. Starting with the N-(4-chlorophenyl)-1,2-phenylenediamine intermediate, an oxidative cyclization is induced. One reported method involves treating the diamine intermediate with reagents such as ferric chloride in the presence of hydrochloric acid and acetic acid. acs.org This process facilitates the intramolecular condensation and subsequent oxidation to form the aromatic phenazine ring system, typically yielding the phenazine core as a hydrochloride salt. acs.org

Other general strategies for forming the phenazine nucleus include a sodium borohydride-mediated reductive cyclization or a reaction promoted by N,O-Bis(trimethylsilyl)acetamide (BSA) on N-aryl-2-nitrosoaniline intermediates. mdpi.com The classical biosynthetic pathway for natural phenazines begins with chorismic acid, which undergoes several enzymatic transformations to form precursors that eventually condense to create the core structure. mdpi.commdpi.com

Precursor Synthesis and Intermediate Reactions

Approaches for Clofazimine Salt Formation, Including Hydrogen-Sulfate

Clofazimine is a weakly basic drug, allowing it to form various salts with different acids. The formation of these salts can alter the physicochemical properties of the compound.

A straightforward method for preparing a range of clofazimine salts, including clofazimine hydrogen-sulfate, involves reacting a solution of clofazimine free base with the corresponding acid or an ammonium (B1175870) salt of that acid. scienceopen.com For instance, different clofazimine salt crystals can be synthesized by adding a 1 M solution of an ammonium salt (e.g., ammonium sulfate (B86663) for the hydrogen-sulfate salt) in water to a 2 mM solution of clofazimine in methanol (B129727). scienceopen.com Another approach involves reacting the clofazimine free base directly with an acid, such as 1 M HCl, to precipitate the corresponding salt. scienceopen.com Additionally, amorphous salts have been produced using a simple slurry method with acidic polymers like poly(acrylic acid) under mild conditions. acs.orgnih.govnih.gov

Different salt forms of clofazimine can be identified and distinguished using various analytical techniques that provide a "chemical fingerprint." Raman spectroscopy is a particularly powerful tool for this purpose. nih.gov Different clofazimine salts exhibit unique Raman spectra. For example, a comparison of clofazimine hydrochloride, hydrobromide, hydrogen-sulfate, and nitrate (B79036) salts revealed that while the hydrochloride salt has a signature peak at 1400 cm⁻¹, the hydrobromide, hydrogen-sulfate, and nitrate salts show a small shift in the wavelength of their most prominent spectral peaks. scienceopen.comresearchgate.net Other salts may display completely different spectra. scienceopen.com

Other methods used to confirm salt formation include:

Visible Spectroscopy : Changes in the visible spectrum can indicate the protonation of the clofazimine molecule upon salt formation. acs.orgnih.gov

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) are used to observe changes in the glass transition temperature (Tg). The formation of a salt with a polymer, for example, leads to a significant elevation in Tg compared to the individual components. nih.govnih.gov

Powder X-ray Diffraction (PXRD) : This technique is used to analyze the crystalline structure of the salt or to confirm its amorphous nature. acs.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR can confirm the protonated state of the drug in its salt form. researchgate.net

| Technique | Observation | Purpose | Reference |

|---|---|---|---|

| Raman Spectroscopy | Unique spectral peaks and shifts for different counterions (e.g., signature peak for CFZ-HCl at 1400 cm⁻¹; small shifts for hydrogen-sulfate). | Chemical fingerprinting and identification of specific salt form. | scienceopen.comnih.govresearchgate.net |

| Visible Spectroscopy | Shift in absorption wavelength upon protonation. | Confirmation of salt formation. | acs.orgnih.gov |

| Differential Scanning Calorimetry (DSC) | Elevation of glass transition temperature (Tg) compared to free base. | Confirmation of amorphous salt formation and thermal properties. | nih.govnih.gov |

| Powder X-ray Diffraction (PXRD) | Characteristic diffraction patterns for crystalline salts; absence of peaks for amorphous forms. | Determination of crystallinity and polymorphic form. | acs.orgresearchgate.net |

| ¹H-NMR Spectroscopy | Chemical shifts indicating protonation of the clofazimine molecule. | Confirmation of salt structure. | researchgate.net |

The physical stability of clofazimine, particularly in its amorphous salt forms, is influenced by several key factors.

Molecular Mobility : Salt formation, especially with polymers, significantly increases the glass transition temperature (Tg) of the material. acs.orgnih.gov A higher Tg corresponds to reduced molecular mobility, which kinetically hinders the molecular rearrangement required for crystal formation. acs.orgsemanticscholar.org

Environmental Conditions : High temperature and humidity are stressful conditions that can promote crystallization. However, amorphous clofazimine salts, such as the one formed with poly(acrylic acid), have shown remarkable stability, remaining amorphous for at least 180 days at 40°C and 75% relative humidity. acs.orgnih.govresearchgate.net

pH and Counterions : The stability of salt forms can be dependent on the pH of the environment. For example, at low pH and in the presence of high chloride concentrations, there is a strong tendency for clofazimine to crystallize from solution as the insoluble hydrochloride salt. researchgate.net

Characterization of Salt Forms (e.g., Spectroscopic Fingerprinting)[2],

Novel Synthetic Strategies for Clofazimine and Analogs

Research continues into developing more efficient synthetic routes for clofazimine and creating analogs with improved properties.

One innovative approach is the development of a semi-continuous flow-mediated synthesis of clofazimine. acs.org This method uses readily available starting materials and offers significant advantages over traditional batch processes, including reduced reaction times (from 64 hours to a nominal residence time), improved yields, and higher purity. acs.org

Another major area of research is the synthesis of clofazimine analogs to enhance specific properties like water solubility and biological potency, or to reduce side effects. oup.comfrontiersin.org For example, extensive structure-activity relationship studies have led to the development of a new lead compound with a C-3 aminopyridinyl riminophenazine core. unil.ch This analog demonstrated a 7-fold improvement in potency against certain targets compared to clofazimine and possessed outstanding water solubility, a significant improvement over the essentially insoluble parent drug. unil.ch Other synthetic modifications have included substituting the chlorophenyl groups or the isopropyl R-imino group on the phenazine core to probe how these chemical changes affect the molecule's behavior. researchgate.net

| Compound | Key Structural Feature | Water Solubility | Relative Potency | Reference |

|---|---|---|---|---|

| Clofazimine | Standard riminophenazine core | Essentially insoluble | Baseline | unil.ch |

| MU17 | C-3 aminopyridinyl riminophenazine core | Exceeds 0.1 M | ~7-fold improved | unil.ch |

Green Chemistry Principles in Clofazimine Synthesis

The synthesis of clofazimine, a crucial antimycobacterial agent, has traditionally involved methods with considerable environmental impact. However, recent research has focused on aligning its production with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netmdpi.com Key areas of improvement include the use of safer solvents, development of solvent-free reaction conditions, and the application of catalysis to enhance reaction efficiency and reduce waste. mdpi.comicm.edu.pl

One notable advancement is the development of greener methods for the reduction of key intermediates. For instance, the reduction of N-(4-chlorophenyl)-2-nitroaniline, a precursor to clofazimine, has been achieved using thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This method is advantageous as it produces environmentally benign urea (B33335) as a by-product, which is easily separable from the desired product. researchgate.net Furthermore, the use of water as a solvent in certain synthetic steps has been explored, which significantly reduces the reliance on toxic organic solvents. icm.edu.pl These approaches not only make the synthesis more environmentally friendly but can also lead to higher yields and simplified purification processes. icm.edu.pl

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous flow processing, has emerged as a powerful tool in the synthesis of active pharmaceutical ingredients (APIs), including clofazimine, offering significant advantages over traditional batch processing. acs.orgscielo.brrsc.org This technology facilitates improved heat and mass transfer, leading to better reaction control, increased safety, and often higher yields and purity. researchgate.netacs.org A key benefit of flow chemistry is the potential for process intensification, where multi-step syntheses can be "telescoped" into a continuous sequence, minimizing manual handling and the isolation of intermediates. acs.orgscielo.br

The application of flow chemistry in clofazimine synthesis aligns with green chemistry principles by reducing solvent usage and waste generation. researchgate.net The enclosed nature of flow reactors also allows for the safe handling of hazardous reagents and intermediates. researchgate.net The scale-up of continuous flow processes can be achieved by either increasing the reactor size or by "numbering-up," where multiple reactors are run in parallel. scielo.br

Design and Synthesis of Clofazimine Derivatives and Structural Analogs

The clinical utility of clofazimine can be limited by factors such as its high lipophilicity, which contributes to side effects like skin pigmentation. nih.govmdpi.com This has spurred extensive research into the design and synthesis of clofazimine derivatives and structural analogs with improved physicochemical and pharmacokinetic properties while maintaining or enhancing its therapeutic activity. nih.govmdpi.comresearchgate.net

Rational Design Principles for Modulating Molecular Interactions

The rational design of new clofazimine analogs is guided by an understanding of its structure-activity relationships (SAR) and its molecular interactions with biological targets. nih.govnih.gov Modifications to the clofazimine scaffold are aimed at modulating these interactions to achieve desired properties. For instance, reducing the lipophilicity (logP value) is a key objective to minimize tissue accumulation and associated side effects. mdpi.commdpi.com

One successful strategy involves the introduction of more polar or ionizable groups into the molecule. mdpi.comresearchgate.net Replacing the phenyl group at the N-5 position with alkyl diamines has been shown to lower logP values. mdpi.com Similarly, substituting the phenyl groups at the C2 and N5 positions with pyridyl groups has yielded analogs with improved physicochemical properties. nih.govmdpi.com Molecular docking and SAR modeling studies have been instrumental in identifying favorable binding sites and predicting the activity of new derivatives. nih.gov For example, such studies have supported the proposed binding site of clofazimine on the S2 segment of the SARS-CoV-2 spike protein. nih.gov

Synthetic Routes to Modified Riminophenazine Scaffolds

The synthesis of modified riminophenazine scaffolds typically involves multi-step sequences that allow for the introduction of diverse substituents at various positions of the phenazine core. mdpi.comnih.govuj.ac.za Common strategies involve the condensation of substituted anilines with dinitrobenzene derivatives, followed by reduction and oxidative cyclization to form the phenazine ring system. uj.ac.za

One general synthetic route begins with the nucleophilic substitution of a starting aniline with 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). nih.gov The resulting intermediate can then undergo another nucleophilic substitution with various amines to introduce diversity. nih.gov Subsequent reduction of the nitro groups, often using a catalyst like palladium on carbon (Pd/C) with hydrogen gas or hydrazine, leads to a diamine intermediate which then cyclizes to form the phenazine core. mdpi.comnih.gov The final step often involves the introduction of an imino side chain. mdpi.com Researchers have explored various reaction conditions and reagents to optimize these synthetic pathways, including the use of different bases, solvents, and catalysts to improve yields and facilitate purification. mdpi.comuj.ac.za

Structure-Activity Relationship (SAR) Investigations at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of clofazimine and its analogs influence their biological activity. nih.govnih.gov These investigations involve systematically modifying different parts of the molecule and evaluating the impact on efficacy against various targets. nih.govmdpi.com

Key findings from SAR studies on riminophenazines include:

The Phenazine Core: The central tricyclic phenazine system is generally considered essential for activity. nih.govmdpi.com

Substituents at C2 and N5: The pendant aromatic rings at the C2 and N5 positions are important for anti-tuberculosis activity. nih.govmdpi.com However, these phenyl groups can be replaced by other aromatic systems, such as pyridyl groups, to improve properties like solubility and reduce lipophilicity without compromising activity. nih.govmdpi.comnih.gov Specifically, replacement of the phenyl group at the C2 position with a pyridyl group has led to a promising series of compounds with enhanced potency. nih.govmdpi.com

The Imino Group at C3: Modifications to the alkylimino group at the C3 position have also been explored. mdpi.comresearchgate.net The nature of the substituent on the imino nitrogen can influence the compound's properties and activity. mdpi.comnih.gov

Substituents on the Pendant Phenyl Rings: The substituents on the two pendant phenyl rings can be varied to fine-tune the molecule's properties. mdpi.com

These SAR studies have demonstrated that all five aromatic rings of the clofazimine structure contribute to its potent antimycobacterial activity. mdpi.com The insights gained from these investigations guide the rational design of new derivatives with improved therapeutic profiles. nih.govresearchgate.net

| Compound/Analog | Modification | Key Finding | Reference |

| C2 Pyridylamino Series | Phenyl group at C2 replaced by a pyridyl group | Improved physicochemical properties, enhanced anti-tuberculosis potency, and reduced pigmentation potential. | nih.govmdpi.com |

| N5-Alkyl Diamine Analogs | Phenyl group at N5 replaced by alkyl diamines | Lowered LogP values, reducing lipophilicity. | mdpi.com |

| Compound 15f | 4-methoxy-2-pyridyl at the N5-position | Showed superior or comparable antiviral activities to clofazimine against rabies virus and pseudo-typed SARS-CoV-2. | nih.gov |

| MU17 | C3-aminopyridinyl substituent and a flexible alkyl chain with a dimethyl amine | Highly water-soluble with improved potency against Wnt signaling in cancer cells. | researchgate.net |

Molecular and Cellular Mechanisms of Action of Clofazimine

Interaction with Biological Macromolecules

The precise mechanisms through which clofazimine (B1669197) exerts its therapeutic effects are multifaceted, involving interactions with several key biological macromolecules. These interactions disrupt essential cellular processes in target organisms.

Nucleic Acid Binding and Intercalation Studies

Clofazimine has been shown to form stable complexes with DNA. nih.gov Spectrophotometric studies have revealed that this interaction causes a red shift in the absorption spectrum of the drug, a phenomenon considered specific to its binding with nucleic acid polymers. nih.gov The extent of this interaction is influenced by the G+C content of the DNA, with a more significant red shift observed with mycobacterial DNA, which has a higher G+C content compared to human DNA. nih.govilsl.br

Research indicates that the guanine (B1146940) base is a primary site for clofazimine binding to DNA. nih.govilsl.br The drug interacts with the synthetic single-stranded polynucleotide, poly G, while showing minimal interaction with poly A, poly C, or poly U. nih.govilsl.br It is proposed that clofazimine binds along the minor groove of the DNA at guanine-rich sequences, which would consequently inhibit the DNA's template function. nih.govilsl.br Evidence does not support an intercalative binding mechanism, where the drug would insert itself between the base pairs of the DNA helix. nih.govilsl.br The non-planar structure of the clofazimine molecule, with its chlorophenyl and chloroanilino substituents out of the plane of the central phenazine (B1670421) ring, sterically hinders intercalation. ilsl.br

Protein Interaction and Enzyme Modulation

Clofazimine's activity also stems from its interactions with various proteins and its ability to modulate enzyme activity. These interactions can disrupt critical metabolic and regulatory pathways.

A key target of clofazimine in Mycobacterium tuberculosis is the type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory chain. asm.orgoup.com Clofazimine acts as a prodrug that is reduced by NDH-2. asm.orgnih.gov This reduction is followed by a nonenzymatic reoxidation of the reduced clofazimine by molecular oxygen, a process that generates reactive oxygen species (ROS). asm.orgnih.gov This redox cycling leads to the continuous production of bactericidal ROS, which are believed to be a primary cause of cell death. nih.gov

Clofazimine is thought to compete with menaquinone (MK-4), a vital cofactor in the mycobacterial electron transport chain, for reduction by NDH-2. asm.org Studies have shown that supplementation with MK-4 can block the bactericidal activity of clofazimine, supporting the competitive nature of this interaction. asm.org While both NDH and a second type II NADH dehydrogenase, NdhA, are present in M. tuberculosis, evidence suggests that Ndh, and not NdhA, is primarily involved in the activation of clofazimine. pnas.org

Recent research has identified the mycobacterial integration host factor (mIHF) as another target of clofazimine. researchgate.netresearchgate.net mIHF, encoded by the Rv1388 gene, is an essential nucleoid-associated protein in mycobacteria that plays a critical role in DNA protection, chromosome organization, and the regulation of global gene expression. researchgate.netwiley.com It is one of the most abundant proteins in mycobacteria. wiley.com Clofazimine has been shown to bind to mIHF, thereby inhibiting its ability to bind to DNA and interfering with mycobacterial gene expression. researchgate.net This unique mode of action distinguishes clofazimine from other antibiotics. researchgate.net

Clofazimine has been observed to modulate the activity of lysosomal enzymes within macrophages. nih.gov In vitro studies using cultured mouse peritoneal and calf alveolar macrophages have demonstrated that clofazimine can induce an increase in the activity of several lysosomal enzymes, including glucuronidase, cathepsins, and leucyl aminopeptidase. nih.gov This effect suggests that clofazimine may enhance the de novo synthesis of these enzymes. nih.gov Further in vivo studies in mice have shown that oral administration of clofazimine leads to an increase in the activity of N-acetyl-β-D-glucosaminidase, a lysosomal enzyme marker, in peritoneal macrophages. ilsl.br This upregulation of lysosomal enzyme activity is hypothesized to contribute to the beneficial effects of clofazimine in leprosy by enhancing the function of the macrophage lysosomal apparatus. ilsl.br

Clofazimine has been identified as an inhibitor of cytochrome P450 (CYP) enzymes in vitro. nih.govnovartis.com This interaction has the potential to cause drug-drug interactions when clofazimine is co-administered with drugs that are substrates of these enzymes. nih.govnovartis.com Modeling studies have been conducted to predict the clinical significance of these interactions.

Static modeling predicted that clofazimine is a moderate-to-strong inhibitor of CYP3A4/5 and a weak inhibitor of CYP2C8 and CYP2D6. nih.govnovartis.com Physiologically based pharmacokinetic (PBPK) modeling also predicted a significant increase in the exposure of CYP3A4/5 substrates when co-administered with clofazimine. nih.govnovartis.com For instance, the area under the curve (AUC) for midazolam (a CYP3A4/5 probe substrate) was predicted to increase by approximately 2.7-fold. nih.gov Weaker interactions were predicted for substrates of CYP2C8 (repaglinide) and CYP2D6 (desipramine). nih.govnovartis.com These findings suggest that co-administration of clofazimine with CYP3A4/5 substrate drugs could lead to a 2- to 6-fold increase in their AUC. nih.govnovartis.com While some in vivo studies have not found significant pharmacokinetic interactions with certain drugs like isoniazid (B1672263) and linezolid, the potential for interactions with CYP3A4/5 substrates remains a consideration. asm.org

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

Recent research has identified clofazimine as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation, metabolism, and cellular differentiation. nih.govnih.govbiorxiv.org This interaction represents a significant mechanism of action, particularly in the context of its anti-inflammatory and potential anti-cancer effects. nih.govnih.govhaematologica.org

Studies have demonstrated that clofazimine physically binds to PPARγ. nih.govnih.gov This binding modulates the receptor's activity in two key ways. Firstly, it influences its transcriptional activity, suppressing the expression of genes like STAT5 and BCL-2, which are involved in cell survival and proliferation. nih.govhaematologica.org Secondly, it enhances PPARγ's E3 ubiquitin ligase activity, leading to the proteasomal degradation of the p65 subunit of nuclear factor kappa B (NF-κB), a key pro-inflammatory transcription factor. nih.govnih.govhaematologica.org

The downstream effects of clofazimine-mediated PPARγ activation are significant. The degradation of NF-κB p65 leads to the transcriptional downregulation of the cellular myeloblastoma oncoprotein (MYB). nih.govhaematologica.org This, in turn, suppresses the expression of peroxiredoxin 1 (PRDX1), an antioxidant enzyme. nih.govhaematologica.org The reduction in PRDX1 contributes to an increase in reactive oxygen species (ROS), ultimately inducing apoptosis (programmed cell death) and cellular differentiation. nih.govnih.govhaematologica.org

Furthermore, the suppression of STAT5 expression by clofazimine leads to the downregulation of stem cell maintenance factors such as hypoxia-inducible factor-1α (HIF-1α), HIF-2α, and Cbp/P300 interacting transactivator with Glu/Asp-rich carboxy-terminal domain 2 (CITED2). haematologica.orgresearchgate.net In the context of chronic myeloid leukemia (CML), clofazimine has been shown to be a more potent PPARγ agonist than other known ligands like rosiglitazone, troglitazone, and pioglitazone, demonstrating a superior ability to induce apoptosis in CML cells, including those resistant to conventional therapies. haematologica.org

Computational analyses and biochemical assays have confirmed that clofazimine acts as a PPARγ agonist, stimulating mitochondrial biogenesis and rescuing mitochondrial dysfunction. biorxiv.orgresearchgate.netnih.gov This has led to investigations into its potential for repurposing in the treatment of polyQ diseases, which are characterized by mitochondrial dysfunction. biorxiv.orgresearchgate.netnih.govcsic.es

Lipid Membrane Interactions and Destabilization

A primary and well-established mechanism of clofazimine's antimicrobial action is its interaction with and destabilization of bacterial lipid membranes. drugbank.comoup.comrjpbcs.com This multifaceted process disrupts essential cellular functions, ultimately leading to bacterial cell death.

Generation of Lysophospholipids

A key aspect of clofazimine-induced membrane disruption is the generation of lysophospholipids. oup.commdpi.comwikipedia.orgresearchgate.net Clofazimine has been shown to increase the activity of bacterial phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids (B1166683) into lysophospholipids and fatty acids. mdpi.comwikipedia.orgniph.go.jpnih.gov These resulting lysophospholipids are detergent-like molecules that are toxic to bacteria. rjpbcs.comwikipedia.org

The accumulation of lysophospholipids has several detrimental effects on the bacterial cell. They directly destabilize the cell membrane, disrupting its integrity and function. rjpbcs.comresearchgate.net This disruption interferes with critical processes such as the uptake of essential ions like potassium (K+), which is vital for maintaining the membrane potential and for ATP production. drugbank.comoup.comrjpbcs.comresearchgate.net The combined membrane-destabilizing effects of both clofazimine and the generated lysophospholipids create a potent antimicrobial effect. drugbank.com

It is important to note that while the involvement of phospholipase A2 has been strongly implicated, studies using a mutant of Mycobacterium tuberculosis deficient in phospholipase C (PLC) genes showed that these specific enzymes are not essential for the antimicrobial activity of clofazimine. oup.comoup.com This suggests that other phospholipases, like PLA2, are the primary mediators of lysophospholipid generation in response to clofazimine. nih.gov

Membrane Permeability and Ion Transporter Modulation

Clofazimine's lipophilic and cationic amphiphilic properties enable it to readily insert into and disrupt the bacterial cell membrane, leading to increased permeability and modulation of ion transporters. patsnap.comnih.govoup.com This direct interaction with the membrane is a crucial component of its antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria, which are more susceptible to membrane-disruptive agents. oup.complos.org

The drug's presence in the membrane alters its physical properties, leading to a loss of function for various embedded ion transporters. nih.govoup.com One of the earliest and most significant effects observed is the inhibition of potassium (K+) uptake. oup.comoup.comnih.gov This interference with K+ transport disrupts the electrochemical gradient across the membrane, which is essential for numerous cellular processes, including ATP synthesis. drugbank.comresearchgate.net

Oxidative Stress Induction and Redox Cycling Mechanisms

Another significant, though debated, mechanism of clofazimine's action is the induction of oxidative stress through redox cycling. oup.commdpi.com This process involves the generation of harmful reactive oxygen species (ROS) within the bacterial cell, contributing to its demise.

Generation of Reactive Oxygen Species (ROS)

Clofazimine's chemical structure and redox potential allow it to participate in intracellular redox cycling. oup.comoup.com The proposed mechanism involves clofazimine acting as an artificial electron acceptor, intercepting electrons from the bacterial respiratory chain. mdpi.comoup.comfrontiersin.org Specifically, it is thought to compete with menaquinone, the natural substrate for the type II NADH:quinone oxidoreductase (NDH-2), a key enzyme at the start of the mycobacterial respiratory chain. oup.comoup.comresearchgate.net

By accepting electrons from NADH, clofazimine becomes reduced. oup.com This reduced form of clofazimine can then be re-oxidized by molecular oxygen (O2) in a non-enzymatic reaction. researchgate.netnih.govresearchgate.net This cycle of reduction and oxidation results in the production of superoxide (B77818) (O2−) and hydrogen peroxide (H2O2), which are highly reactive oxygen species. oup.compatsnap.comoup.compatsnap.com

Modulation of Cellular Antioxidant Systems

Clofazimine's induction of oxidative stress can also modulate cellular antioxidant systems in both the pathogen and the host. In the context of its interaction with PPARγ, clofazimine has been shown to downregulate the antioxidant enzyme peroxiredoxin 1 (PRDX1) by suppressing its upstream regulator, MYB. nih.govhaematologica.org This reduction in antioxidant capacity would theoretically enhance the damaging effects of the ROS generated through redox cycling.

In host cells, particularly in the context of cancer research, clofazimine's activation of the PPARγ pathway has been linked to the modulation of cellular stress pathways. medrxiv.org For example, it induces the expression of CHAC1, a pro-apoptotic factor, and DDIT4, both of which are related to cellular stress responses modulated by PPARγ. medrxiv.org Furthermore, clofazimine has been observed to reduce the activity of aldehyde dehydrogenase (ALDH), a marker for cancer stem cells that is also involved in mitigating ROS-induced damage. medrxiv.org This suggests that clofazimine can disrupt the antioxidant defenses of certain cell types, rendering them more susceptible to apoptosis.

The ability of antioxidants like α-tocopherol to attenuate the effects of clofazimine further points to the role of oxidative stress. oup.com However, it is noted that α-tocopherol also has membrane-stabilizing properties, which could contribute to its protective effect by counteracting clofazimine-induced membrane disruption. oup.comoup.com

Impact on Cellular Bioenergetics and Metabolic Pathways

Clofazimine exerts a significant influence on the energy metabolism of microbial and to some extent, mammalian cells. Its mechanisms are multifaceted, primarily revolving around the disruption of the electron transport chain and subsequent effects on adenosine (B11128) triphosphate (ATP) synthesis.

Some research also suggests that clofazimine's activity may be enhanced by the inhibition of other respiratory components. For instance, in Mycobacterium smegmatis, the inactivation of the cytochrome bd-type quinol oxidase, a part of a branched respiratory chain, was found to increase susceptibility to clofazimine. oup.com This suggests that cytochrome bd may play a role in neutralizing the ROS generated by clofazimine. oup.com

| Key Respiratory Chain Component | Role in Mycobacteria | Interaction with Clofazimine |

| Type II NADH:quinone oxidoreductase (NDH-2) | Primary enzyme for transferring electrons from NADH into the electron transport chain. nih.gov | Clofazimine competes with the natural substrate, menaquinone, for electrons from NDH-2. oup.comoup.com |

| Menaquinone | Electron carrier in the mycobacterial respiratory chain. oup.comfrontiersin.org | Clofazimine acts as a competitive substrate, diverting electron flow. oup.comoup.com |

| Cytochrome bd-type quinol oxidase | Component of a branched respiratory chain. oup.com | Its inactivation increases susceptibility to clofazimine, possibly by reducing the cell's ability to neutralize clofazimine-generated ROS. oup.com |

The disruption of the electron transport chain by clofazimine directly impacts the production of ATP, the primary energy currency of the cell. By acting as an electron acceptor, clofazimine reduces the flow of electrons through the respiratory chain, which in turn diminishes the proton motive force required for ATP synthase to produce ATP. mdpi.comnih.govfrontiersin.org This ultimately leads to a depletion of cellular ATP levels. oup.com

Another proposed mechanism involves clofazimine's interaction with bacterial membrane phospholipids. This interaction is thought to generate antimicrobial lysophospholipids, which can destabilize the cell membrane. nih.govdrugbank.com This membrane disruption interferes with essential processes such as potassium (K+) uptake, further contributing to the inhibition of ATP production. oup.comnih.govdrugbank.com Studies in a human lung-cancer cell line also demonstrated that clofazimine can inhibit mitochondrial function, leading to an increase in lactate (B86563) production, although cellular ATP levels were maintained, possibly through a compensatory increase in glycolysis. nih.gov

Inhibition of Respiratory Chain Components[14],[6],

Intracellular Accumulation and Localization Phenomena

A hallmark of clofazimine's pharmacology is its extensive accumulation within cells, particularly macrophages. This accumulation is a complex process involving pH-dependent mechanisms and the formation of distinct intracellular structures.

Clofazimine is a weakly basic and lipophilic molecule. nih.gov This chemical property is central to its accumulation in acidic organelles within cells, such as lysosomes, through a process known as pH-dependent ion trapping. mdpi.comnih.govnih.govmdpi.com In the acidic environment of these organelles, clofazimine becomes protonated. nih.gov This charged form of the drug is less membrane-permeable and becomes effectively trapped within the acidic compartment. nih.govmdpi.com This mechanism is believed to contribute to the high concentrations of clofazimine observed within macrophages. mdpi.comnih.gov The efficacy of clofazimine against intracellular Mycobacterium tuberculosis has been shown to be augmented by this pH-based partitioning, and neutralization of these acidic compartments can partially reverse its antibacterial effect. asm.org

Prolonged exposure to clofazimine leads to the formation of intracellular crystal-like drug inclusions, commonly referred to as CLDIs. mdpi.comnih.govplos.orgleprosy-information.org These structures are a result of the massive bioaccumulation and precipitation of the drug within cells. nih.govleprosy-information.org Research has shown that these CLDIs are not composed of pure, solid clofazimine crystals but rather have a liquid crystal-like supramolecular organization. plos.orgnih.gov They are membrane-bound, polymorphic structures with an internal multilayered organization. plos.orgsemanticscholar.org The formation of these CLDIs is a significant aspect of clofazimine's sequestration within the body. nih.gov In the spleens of treated mice, up to 91% of the total clofazimine mass can be found within these CLDIs. nih.gov Chemical analysis has revealed that the CLDIs are composed of the protonated hydrochloride salt of clofazimine (CFZ-HCl). nih.gov

| Feature of CLDIs | Description |

| Composition | Primarily clofazimine hydrochloride (CFZ-HCl) salt. nih.gov |

| Structure | Membrane-bound, multilayered, liquid crystal-like supramolecular organization. plos.orgnih.gov |

| Location | Found within the cytoplasm of tissue macrophages, particularly in the liver and spleen. mdpi.comnih.govnih.gov |

| Formation | Result of massive bioaccumulation and precipitation of clofazimine due to pH-dependent ion trapping and subsequent crystallization. nih.govmdpi.com |

Formation of Crystal-Like Drug Inclusions (CLDIs)[20],[22],

Modulation of Gene Expression and Signal Transduction Pathways by Clofazimine

Clofazimine exerts its effects not only through direct interaction with microbial components but also by modulating various host cellular processes, including gene expression and signal transduction pathways. These modulatory effects contribute to its therapeutic efficacy and are a subject of ongoing research for potential applications beyond its traditional use.

Interference with DNA Template Function

A primary mechanism of action for clofazimine involves its direct interaction with DNA, which subsequently interferes with the DNA's function as a template for replication and transcription. patsnap.compatsnap.com This interaction is characterized by a preferential binding to guanine bases within the DNA sequence. ilsl.brnih.gov

Research has shown that clofazimine binds to both double- and single-stranded DNA, indicating that base-pairing is not essential for the interaction. ilsl.br The binding is particularly strong with DNA that has a high guanine-cytosine (G+C) content. nih.govilsl.br This is significant because mycobacterial DNA, the primary target in leprosy treatment, has a higher G+C content compared to human DNA, which may contribute to the drug's selective activity. ilsl.brnih.gov

Spectrophotometric studies have demonstrated that clofazimine's interaction with DNA causes a red shift in its absorption spectrum, the magnitude of which is proportional to the G+C content of the DNA. ilsl.brilsl.br It is proposed that clofazimine binds along the minor groove of the DNA helix at guanine-rich sequences. nih.govilsl.br This binding is thought to involve the 2-amino group of the guanine base. ilsl.brilsl.br By occupying the minor groove, clofazimine can physically obstruct the enzymes involved in DNA replication and transcription, thereby inhibiting bacterial proliferation. ilsl.br While some sources suggest an intercalative mechanism, where the drug inserts itself between the base pairs of the DNA, other studies have found no evidence to support this, favoring the minor groove binding model. patsnap.comilsl.brnih.gov This interference with the DNA template function is a key aspect of clofazimine's bactericidal effect. patsnap.com

| Aspect of Interaction | Detailed Finding | Primary Consequence | Supporting Evidence |

|---|---|---|---|

| Binding Target | Preferentially binds to guanine bases in DNA. ilsl.brnih.gov | Inhibition of DNA-dependent processes. | Spectrophotometric analysis showing red shift with G-C rich DNA. ilsl.brilsl.br |

| Binding Location | Binds along the minor groove of the DNA helix. nih.govilsl.br | Blockage of DNA template function. ilsl.br | Studies using synthetic polynucleotides. ilsl.brnih.gov |

| Selectivity | Higher affinity for DNA with high G+C content (e.g., mycobacterial DNA). ilsl.brnih.gov | Selective inhibition of microbial growth. ilsl.br | Comparative binding studies with DNA from different sources. nih.govilsl.br |

| Mechanism | Non-intercalative binding. ilsl.brnih.gov | Disruption of replication and transcription machinery access. patsnap.compatsnap.com | Lack of displacement of intercalating agents like methyl green. ilsl.br |

Regulation of Non-Coding RNAs

Recent research has uncovered a novel aspect of clofazimine's mechanism of action: its ability to modulate the expression of non-coding RNAs (ncRNAs). medrxiv.org NcRNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are crucial regulators of gene expression and are implicated in a wide range of cellular processes, including those that go awry in diseases like cancer. nih.govnih.govfrontiersin.org

In the context of cancer, particularly lethal prostate cancer, treatment with clofazimine has been found to alter the expression of several ncRNAs associated with tumor cell proliferation, migration, and drug resistance. medrxiv.orgresearchgate.net This suggests that clofazimine's therapeutic potential may extend to oncology, mediated in part by its influence on the regulatory ncRNA landscape. medrxiv.orgresearchgate.net

While the precise mechanisms are still under investigation, the ability of clofazimine to regulate ncRNAs opens up new avenues for understanding its broad pharmacological effects. medrxiv.org The dysregulation of ncRNAs is a hallmark of many diseases, and by influencing their expression, clofazimine could potentially reprogram cellular behavior in a therapeutically beneficial manner. nih.govnih.gov For instance, some lncRNAs are known to regulate drug efflux pumps or pathways involved in DNA damage repair, and by modulating these lncRNAs, clofazimine could potentially overcome drug resistance mechanisms in cancer cells. nih.gov

Impact on Cellular Apoptosis and ER Stress Pathways (in non-clinical models)

In non-clinical models, particularly in the context of cancer research, clofazimine has been shown to induce apoptosis (programmed cell death) and modulate endoplasmic reticulum (ER) stress pathways. medrxiv.orgresearchgate.net The ER is a critical organelle for protein folding and calcium homeostasis, and its dysfunction can lead to a state of stress that can trigger apoptosis. frontiersin.orgnih.gov

Studies in various cancer cell lines, including multiple myeloma and prostate cancer, have demonstrated that clofazimine treatment leads to the upregulation of cellular pathways associated with apoptosis and ER stress. medrxiv.orgresearchgate.netnih.gov This is supported by findings that show an increase in caspase 3/7 activity, key executioners of apoptosis, following clofazimine administration. researchgate.netmedrxiv.org

The induction of ER stress by clofazimine is evidenced by the upregulation of specific marker proteins. For example, gene expression profiling has revealed increased levels of CHAC1 and DDIT4, both of which are linked to the unfolded protein response and can promote apoptosis. medrxiv.org Furthermore, the expression of GRP78 (glucose-regulated protein 78), a master regulator of the ER stress response, has been shown to be increased upon treatment with clofazimine in certain contexts. researchgate.netmdpi.com The activation of the PERK-eIF2α-ATF4-CHOP signaling cascade, a major arm of the ER stress response that can lead to apoptosis, has also been implicated in clofazimine's mechanism of action. nih.gov

In some cancer models, clofazimine-induced apoptosis is dependent on the expression of specific ion channels, such as Kv1.3. oncotarget.com The inhibition of this channel by clofazimine can lead to an increase in mitochondrial reactive oxygen species (ROS), which in turn triggers the apoptotic cascade. oncotarget.comhaematologica.org This highlights a complex interplay between ion channel modulation, ER stress, and apoptosis in the cellular response to clofazimine.

| Pathway | Key Molecular Event | Observed Effect in Non-Clinical Models | Relevant Cell/Disease Models |

|---|---|---|---|

| Apoptosis | Increased Caspase 3/7 activity. researchgate.netmedrxiv.org | Induction of programmed cell death. medrxiv.orgresearchgate.net | Prostate cancer, Multiple myeloma. medrxiv.orgnih.gov |

| ROS-dependent cell death. haematologica.org | Triggering of apoptotic cascade via oxidative stress. oncotarget.com | Chronic myeloid leukemia, Pancreatic ductal adenocarcinoma. oncotarget.comhaematologica.org | |

| ER Stress | Upregulation of CHAC1 and DDIT4. medrxiv.org | Activation of the unfolded protein response. medrxiv.org | Prostate cancer. medrxiv.org |

| Increased GRP78 expression. researchgate.netmdpi.com | Initiation of ER stress response. mdpi.com | Mycobacterial infection models, Endothelial cells. researchgate.netmdpi.com | |

| Activation of PERK-eIF2α-ATF4-CHOP pathway. nih.gov | ER stress-mediated apoptosis. nih.gov | General models of ER stress-induced apoptosis. nih.gov |

Mechanisms of Biological Resistance to Clofazimine

Cross-Resistance Patterns with Other Chemical Entities (at a mechanistic level)

A significant concern in the clinical use of clofazimine (B1669197) is the potential for cross-resistance with bedaquiline (B32110), another cornerstone drug for MDR-TB treatment. nih.govfrontiersin.org This phenomenon is rooted in a shared resistance mechanism. nih.gov

The molecular basis for this cross-resistance is primarily due to mutations in the Rv0678 gene. frontiersin.orgresearchgate.net As these mutations lead to the overexpression of the MmpS5-MmpL5 efflux pump, which exports both clofazimine and bedaquiline, resistance to one drug often leads to resistance to the other. nih.govresearchgate.net Therefore, prior exposure to clofazimine can select for mutants that are also resistant to bedaquiline, even if the patient has never been treated with bedaquiline. frontiersin.orgnih.gov Mutations in the pepQ gene have also been implicated in conferring low-level cross-resistance between the two drugs. frontiersin.orgasm.orgfrontiersin.org

Conversely, resistance to bedaquiline that arises from mutations in its primary target, the atpE gene, does not confer cross-resistance to clofazimine. frontiersin.orgnih.gov This highlights the importance of molecular drug susceptibility testing to distinguish between resistance mechanisms and guide appropriate regimen selection. nih.gov Clofazimine does not show known cross-resistance with other anti-TB drugs like cycloserine or p-aminosalicylic acid. who.int

Table 2: Clofazimine Cross-Resistance Mechanisms

| Drug | Shared Resistance Gene/Pathway | Mechanism | Implication |

|---|---|---|---|

| Bedaquiline | Rv0678 / MmpS5-MmpL5 Efflux Pump frontiersin.orgnih.gov | Mutations in Rv0678 cause overexpression of the efflux pump, which exports both drugs. researchgate.net | High potential for cross-resistance. Use of one drug can induce resistance to the other. nih.gov |

| Bedaquiline | pepQ frontiersin.orgasm.org | Mutations are associated with low-level resistance to both drugs through an unconfirmed mechanism. researchgate.netfrontiersin.org | Contributes to cross-resistance, though the effect on minimum inhibitory concentration (MIC) is modest. asm.org |

Strategies to Overcome Resistance in Preclinical Models

Overcoming clofazimine resistance is a key area of tuberculosis research, with several preclinical strategies showing promise. One of the leading approaches is the use of efflux pump inhibitors (EPIs). oup.com These compounds block the activity of efflux pumps, thereby restoring the intracellular concentration of the antibiotic and its efficacy.

Verapamil, a well-known calcium channel blocker, has been shown in preclinical studies to be an effective inhibitor of mycobacterial efflux pumps. oup.comfrontiersin.org Its inclusion in in-vitro experiments has been found to significantly decrease the minimum inhibitory concentration (MIC) of clofazimine against resistant strains by inhibiting efflux activity. oup.com Other EPIs, such as timcodar, have also demonstrated synergistic activity when used in combination with clofazimine. tandfonline.com

Another strategy involves the development of new chemical entities or drug combinations that are not susceptible to existing resistance mechanisms. acs.org This includes creating drugs that target different cellular pathways or that can evade efflux pump recognition. acs.org Furthermore, combining clofazimine with other anti-TB drugs in optimized regimens can shorten treatment duration and potentially prevent the emergence of resistance. frontiersin.orgoup.com Identifying novel targets, such as the siderophore secretion systems linked to drug efflux, may also provide new avenues for developing dual-function drugs that both inhibit essential bacterial processes and counteract resistance. asm.org

Preclinical in Vitro and Ex Vivo Research Models for Mechanistic Elucidation

Cell Line-Based Models for Antimicrobial Activity (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

Cell line-based models are fundamental in elucidating the antimicrobial mechanisms of clofazimine (B1669197). In vitro studies using bacterial cell lines, particularly Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus, have been crucial for understanding its activity.

For Mycobacterium tuberculosis, clofazimine demonstrates potent activity against both drug-susceptible and drug-resistant strains. oup.com Its mechanism is believed to be twofold. One proposed mechanism involves the generation of reactive oxygen species (ROS). frontiersin.orgnih.gov Clofazimine acts as a prodrug that is reduced by the mycobacterial respiratory chain's type 2 NADH:quinone oxidoreductase (NDH-2). frontiersin.orgnih.gov This reduction is followed by the reoxidation of the drug by oxygen, which produces antimicrobial ROS. frontiersin.org It appears to compete with menaquinone, a key cofactor in the electron transport chain. nih.gov A second mechanism involves membrane disruption, targeting the cellular membrane and interfering with ion transporters. oup.comfrontiersin.org In vitro studies show that clofazimine has bacteriostatic activity at concentrations ranging from 0.06 to 2 mg/L against actively replicating Mtb. oup.com It exhibits higher activity against slow-replicating bacilli, with a reported Minimum Inhibitory Concentration (MIC) of 0.06 mg/L and a Minimum Bactericidal Concentration (MBC) of 0.3 mg/L. oup.com However, its bactericidal activity can be delayed, showing concentration-dependent effects after a week of exposure rather than in the initial days. mdpi.com

Against Gram-positive bacteria like Staphylococcus aureus, clofazimine also shows significant antimicrobial properties, including against methicillin-resistant (MRSA) and glycopeptide-intermediate (GISA) strains. nih.govmdpi.com The primary mode of action in S. aureus appears to be the disruption of the cell membrane. nih.gov Studies have shown that clofazimine causes a non-specific inhibition of DNA, RNA, and protein synthesis, which is consistent with membrane-damaging activity. nih.gov One mechanism involves the enhancement of phospholipase A2 activity, leading to the release of lysophospholipids, which are toxic to the bacteria. nih.gov Gram-negative organisms, however, are uniformly resistant. nih.gov Research has demonstrated that clofazimine is bactericidal against S. aureus, and resistant mutants could not be isolated during the studies. nih.gov

| Organism | Model/Strain(s) | Key Findings | Reported Values (MIC) | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis | Drug-Susceptible (DS) & Drug-Resistant (DR) strains (e.g., H37Rv) | Dual mechanism: ROS generation and membrane disruption. More effective against slow-replicating bacilli. | 0.06 to 2 mg/L (bacteriostatic); 0.06 mg/L (vs. slow-replicating) | oup.com |

| Staphylococcus aureus | MSSA, MRSA, GISA clinical isolates | Acts as a membrane-disrupting agent. Enhances phospholipase A2 activity. Bactericidal. | Not specified in provided text | nih.govnih.gov |

| Escherichia coli | Laboratory Strain | Uniformly resistant to clofazimine. | Not applicable (Resistant) | nih.gov |

Mammalian Cell Line Models for Molecular Pathway Investigations (e.g., Neuroblastoma cells, Prostate Cancer cell lines)

Mammalian cell lines are instrumental in exploring the molecular effects of clofazimine beyond its antimicrobial properties, particularly in cancer and neurodegenerative disease models.

In prostate cancer (PCa) research, various cell lines have been used to investigate clofazimine's anticancer mechanisms. Studies on androgen-dependent LNCaP cells and castration-resistant PCa cell lines showed that clofazimine inhibits cell viability and induces apoptosis. aacrjournals.orgmedrxiv.org A key pathway targeted by clofazimine is the Wnt/β-catenin signaling pathway. aacrjournals.orgnih.gov In cadmium-transformed benign prostatic hyperplasia cells (BPH-Cd), clofazimine inhibited cell growth with an IC50 value of 5µM and downregulated Wnt-3A and β-catenin. aacrjournals.org Further investigations in PCa cell lines revealed that clofazimine treatment upregulates cellular pathways associated with apoptosis and endoplasmic reticulum (ER) stress. medrxiv.orgresearchgate.net It also reduces the activity of aldehyde dehydrogenase (ALDH), a marker for cancer cell stemness. medrxiv.orgresearchgate.net

In the context of neurodegenerative disorders, neuroblastoma cell lines such as SH-SY5Y have been employed. csic.es Research into polyglutamine (polyQ) diseases, like Huntington's disease, used these cells to show that clofazimine can alleviate the toxicity caused by mutant protein aggregates. csic.esnih.gov The mechanism was linked to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which stimulates mitochondrial biogenesis and rescues mitochondrial dysfunction. csic.esnih.gov

Clofazimine has also been studied in other cancer cell lines, including those for pancreatic ductal adenocarcinoma (PDAC), where it induced apoptosis by inhibiting the Kv1.3 potassium channel. oncotarget.com

| Cell Line Type | Specific Cell Line(s) | Investigated Pathway/Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Prostate Cancer | LNCaP, DU-145LN4, PC-3MLN4, BPH-Cd | Wnt/β-catenin signaling, Apoptosis, ER Stress, Cancer Stemness (ALDH activity) | Inhibits Wnt signaling (IC50 of 5µM in BPH-Cd), induces apoptosis and ER stress, reduces ALDH activity. | aacrjournals.orgmedrxiv.orgresearchgate.net |

| Neuroblastoma | SH-SY5Y | PPARγ activation, Mitochondrial biogenesis | Alleviates polyQ toxicity by activating PPARγ and rescuing mitochondrial dysfunction. | csic.esnih.gov |

| Pancreatic Cancer | PDAC cell lines | Potassium channel inhibition (Kv1.3), Apoptosis | Induces apoptosis via specific inhibition of the Kv1.3 channel. | oncotarget.com |

| Chronic Myeloid Leukemia | K562 | PPARγ activation, STAT5 expression, ROS-mediated apoptosis | Reduces cell viability (IC50 of 5.85 μM) by binding to PPARγ and inducing apoptosis. | haematologica.org |

Organoid and 3D Culture Systems in Mechanistic Studies

Three-dimensional (3D) culture systems, including organoids and spheroids, offer more physiologically relevant models than traditional 2D cell cultures by better mimicking the complex architecture and cell-cell interactions of in vivo tissues. nih.govfrontiersin.org These models are increasingly used to study disease and drug responses.

While specific research on "clofazimine hydrogen-sulfate" in organoid models is emerging, the application of these systems provides significant potential for mechanistic studies. For instance, in cancer research, 3D spheroid assays have been used to evaluate clofazimine's efficacy. A study on cadmium-transformed prostate cells (BPH-Cd) utilized an in-vitro 3D spheroid assay, which demonstrated that clofazimine decreased the size of spheroids in a dose-dependent manner. aacrjournals.org This suggests that clofazimine can effectively penetrate the multi-layered structure of a tumor spheroid and exert its anti-proliferative effects.

The use of 3D cultures is critical for assessing drug efficacy, as these models can replicate the nutrient and oxygen gradients found in actual tumors, which often contribute to drug resistance. nih.gov Liver spheroids and organoids, for example, are valuable for studying the metabolism of drug molecules, which is highly relevant for a compound like clofazimine that undergoes significant tissue accumulation. nih.gov Although detailed mechanistic studies of clofazimine in various organoid systems are not yet widely published, the existing research highlights the utility of 3D models in confirming and expanding upon findings from 2D cell culture.

Ex Vivo Tissue Models for Bioaccumulation and Distribution (e.g., mouse organs)

Ex vivo analysis of tissues from animal models, primarily mice, has been essential for understanding the unique pharmacokinetic property of clofazimine: its extensive bioaccumulation. nih.gov After oral administration, the highly lipophilic clofazimine distributes widely throughout the body and is eliminated very slowly. nih.govnih.gov

Studies using mice have performed quantitative analysis to map the sites of clofazimine bioaccumulation during long-term exposure. nih.gov These ex vivo analyses reveal a remarkable redistribution over time. Initially, the highest concentrations are found in adipose tissue. nih.gov However, with chronic administration (e.g., between 3 and 8 weeks), clofazimine massively redistributes from fat to macrophage-rich organs of the reticuloendothelial system, such as the spleen, liver, and lymph nodes. nih.govnih.govmdpi.com During this period, clofazimine concentrations in the spleen and liver can increase by more than tenfold, while levels in fat and serum significantly decrease. nih.gov

A key finding from ex vivo tissue examination is the formation of intracellular crystal-like drug inclusions (CLDIs) within resident macrophages of these lymphatic organs. nih.govplos.org It is estimated that as much as 90% of the clofazimine mass in the spleen is sequestered in these CLDIs. nih.gov Biochemical analysis of harvested organs confirms this sequestration, with the spleen showing a particular ability to retain the drug even after treatment is discontinued. plos.org Following intraperitoneal injection in a mouse model of pancreatic cancer, ex vivo analysis showed that clofazimine accumulated to high concentrations in the pancreas, liver, spleen, and kidney, but was largely absent from the brain. oncotarget.com

| Organ | Observation Time | Key Findings | Reference |

|---|---|---|---|

| Adipose Tissue | Initial Phase (e.g., <3 weeks) | Highest initial concentration due to high lipophilicity. | nih.gov |

| Spleen | Chronic Phase (e.g., 3-8 weeks) | Massive accumulation; >10-fold increase in drug mass. Sequesters up to 90% of its drug load in CLDIs within macrophages. Experiences significant enlargement (splenomegaly). | nih.govmdpi.complos.org |

| Liver | Chronic Phase (e.g., 3-8 weeks) | Significant accumulation; >10-fold increase in drug mass. CLDIs form in resident macrophages. | nih.govnih.gov |

| Pancreas | 8 hours post-injection | Relatively high drug concentrations detected after intraperitoneal administration. | oncotarget.com |

| Lungs & Lymph Nodes | Chronic Phase | Accumulation observed, consistent with presence of macrophage-rich tissue. | nih.govplos.org |

| Brain | Post-administration | Drug is basically absent, indicating it does not readily cross the blood-brain barrier at standard doses. | oncotarget.com |

Quantitative Assays for Biological Activity and Mechanistic Studies

A variety of quantitative assays are employed to measure the biological activity of clofazimine and to dissect its mechanisms of action in preclinical models.

Antimicrobial Activity Assays:

Resazurin (B115843) Microtiter Assay (REMA): This colorimetric assay is commonly used to determine the Minimum Inhibitory Concentration (MIC) of drugs against Mycobacterium tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink resorufin (B1680543) by metabolically active cells. mdpi.com

Disk Diffusion Test: A standard method to assess antimicrobial resistance. A disk impregnated with the antimicrobial agent is placed on an agar (B569324) plate inoculated with bacteria (e.g., S. aureus), and the zone of inhibition is measured. mdpi.com

Cell Viability and Cytotoxicity Assays:

MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the IC50 (half-maximal inhibitory concentration) of clofazimine in cancer cell lines. nih.govoncotarget.com

Alamar Blue (Resazurin) Assay: Similar to its use in microbiology, this assay measures the reduction of resazurin by viable mammalian cells to quantify cytotoxicity. mdpi.com

Apoptosis and Cell Cycle Assays:

Caspase-Glo 3/7 Assay: A luminescence-based assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. It is used to quantify the induction of apoptosis in cancer cells following clofazimine treatment. medrxiv.orgmedrxiv.org

Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies have used it to show that clofazimine can induce cell cycle arrest in specific phases, such as G2/M in prostate cancer cells. aacrjournals.org

Western Blot for Apoptosis Markers: This method detects specific proteins to confirm apoptosis, such as cleaved PARP-1, which is a hallmark of cells undergoing apoptosis. aacrjournals.org

Assays for Specific Cellular Mechanisms:

ALDEFLUOR™ Assay: This assay identifies and quantifies cell populations with high aldehyde dehydrogenase (ALDH) enzyme activity, a characteristic of cancer stem cells. It has been used to show that clofazimine reduces the stemness of prostate cancer cells. medrxiv.org

Luciferase Reporter Assays (e.g., TopFlash): These are used to measure the activity of specific signaling pathways. For example, the TopFlash reporter assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway, showing inhibition by clofazimine. nih.gov

Pharmacokinetic and Distribution Assays:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique used to quantify the concentration of clofazimine in biological matrices such as plasma, serum, dried blood spots, and homogenized tissues. nih.govresearchgate.net It is the gold standard for pharmacokinetic and bioaccumulation studies.

Advanced Analytical and Spectroscopic Techniques in Clofazimine Research

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are the cornerstone for separating clofazimine (B1669197) from impurities, degradation products, and other components in a sample, allowing for precise quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and purity assessment of clofazimine in bulk drug substances and pharmaceutical formulations. impactfactor.orgresearchgate.netinnpharmacotherapy.com Stability-indicating RP-HPLC methods have been developed to separate clofazimine from its degradation products formed under various stress conditions, such as acid, base, oxidation, heat, and light. impactfactor.orgresearchgate.net

A common approach involves using a reversed-phase column, such as an ODS C18 column. impactfactor.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. For instance, a mobile phase comprising 10 mM citrate (B86180) buffer and acetonitrile (B52724) in a 70:30 v/v ratio has been successfully used. impactfactor.orgresearchgate.net Detection is often performed using a UV detector at wavelengths where clofazimine exhibits strong absorbance, such as 283 nm or 284 nm. impactfactor.orgscilit.com The retention time for clofazimine in such systems is typically around 5 to 6 minutes. impactfactor.orgresearchgate.net These methods are validated according to ICH guidelines for linearity, precision, accuracy, and robustness, with linearity ranges often established between 25-75 µg/mL. impactfactor.orgresearchgate.net

For analyzing clofazimine in biological samples like tissues and serum, a simple HPLC method can be employed using an anion exchange column and a mobile phase of acetonitrile and aqueous phosphoric acid (75:25, v/v) adjusted to pH 2.9, with detection at 495 nm. nih.gov

Table 1: Example of HPLC Method Parameters for Clofazimine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | ODS C18 | impactfactor.orgresearchgate.net |

| Mobile Phase | 10 mM Citrate Buffer : Acetonitrile (70:30 v/v) | impactfactor.orgresearchgate.net |

| Flow Rate | 1.0 mL/min | impactfactor.orgresearchgate.net |

| Detection Wavelength | 283 nm | impactfactor.org |

| Retention Time | ~5.2 min | impactfactor.orgresearchgate.net |

| Linearity Range | 25-75 µg/mL | impactfactor.orgresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for quantifying clofazimine, especially at low concentrations in complex biological matrices like dried blood spots (DBS). nih.govresearchgate.net This technique is invaluable for pharmacokinetic studies. nih.gov

Validated LC-MS/MS methods for clofazimine in DBS have demonstrated a dynamic range from 10.0 to 2000 ng/mL. nih.govresearchgate.net These methods typically involve an extraction step, such as solid-phase extraction, to isolate the analyte from the matrix. nih.gov The chromatographic separation is often achieved using gradient elution. For instance, a multiplex assay for several anti-tuberculosis drugs, including clofazimine, utilized two separate LC-MS/MS systems optimized for polar and non-polar compounds. nih.gov

The quantification is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for clofazimine. nih.gov The use of isotopically labeled internal standards is common to ensure high accuracy and precision. nih.gov These methods are rigorously validated, showing excellent accuracy (bias within ±15%) and precision (CV ≤15%). nih.govresearchgate.net

Table 2: Example of LC-MS/MS Method Parameters for Clofazimine Bioanalysis

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |

| Sample Matrix | Dried Blood Spot (DBS) | nih.govresearchgate.net |

| Extraction | Solid-Phase Extraction | nih.gov |

| Mass Spectrometer | Triple Quadrupole | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| Quantification Range | 10.0 - 2000 ng/mL | nih.govresearchgate.net |

| Accuracy (Bias) | ±11.0% for LLOQ, ±15% for other QCs | nih.gov |

| Precision (CV) | ≤13.5% for LLOQ, ≤15% for other QCs | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of clofazimine and its salts, confirming their identity, and studying their physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of clofazimine and its derivatives. nih.gov Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov

In studies of clofazimine hydrochloride, ¹H NMR spectra revealed chemical shifts in the aliphatic protons compared to the free base, indicating protonation of the amine group. nih.gov For example, ¹H NMR spectra of clofazimine derivatives in DMSO-d₆ have been reported with detailed peak assignments. nih.gov The protonation state and molecular interactions of clofazimine in different environments, such as in amorphous solid dispersions, have also been investigated using advanced solid-state NMR (ssNMR) techniques. acs.orgrsc.org These studies provide insight into drug-polymer interactions at a molecular level. acs.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Clofazimine Analog in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H NMR | 5.49 (s, 1H), 6.26–6.29 (m, 1H), 6.45 (s, 1H), 7.04–7.11 (m, 2H), 7.37–7.42 (m, 3H), 7.43–7.47 (m, 2H), 7.52–7.55 (m, 2H), 7.81–7.83 (m, 2H), 8.06 (s, 1H), 11.27 (s, 1H) | nih.gov |

| ¹³C NMR | 87.4, 100.6, 114.1, 123.1, 124.5, 127.6, 128.1, 128.3, 129.4, 129.8, 131.8, 132.4, 132.5, 133.9, 134.9, 136.1, 136.9, 139.8, 143.5, 145.8, 152.0 | nih.gov |

UV-Visible and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of clofazimine and its interactions in various environments. The UV-Vis absorption spectrum of clofazimine is characterized by distinct absorption bands. In solution, it typically shows a strong absorption maximum around 490-520 nm, which is responsible for its red color, and another peak in the UV region around 285 nm. nih.gov The exact position of these peaks can be influenced by the solvent and the protonation state of the molecule; protonated clofazimine shows bands around 373 nm and 495 nm in water. mdpi.com